molecular formula C12H14N2O5 B14808914 ethyl (2E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoate

ethyl (2E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoate

Cat. No.: B14808914
M. Wt: 266.25 g/mol
InChI Key: CSKDHAFZGFNHQH-SNAWJCMRSA-N
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Description

Ethyl 4-[2-(2-methyl-3-furoyl)hydrazino]-4-oxo-2-butenoate is a chemical compound with the molecular formula C12H14N2O5 It is known for its unique structure, which includes a furoyl group, a hydrazino group, and an oxo-butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(2-methyl-3-furoyl)hydrazino]-4-oxo-2-butenoate typically involves the reaction of ethyl acetoacetate with 2-methyl-3-furoyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for ethyl 4-[2-(2-methyl-3-furoyl)hydrazino]-4-oxo-2-butenoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-methyl-3-furoyl)hydrazino]-4-oxo-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 4-[2-(2-methyl-3-furoyl)hydrazino]-4-oxo-2-butenoate derivatives with additional oxo groups, while reduction can produce hydroxylated analogs.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which ethyl 4-[2-(2-methyl-3-furoyl)hydrazino]-4-oxo-2-butenoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, while the furoyl and oxo-butenoate moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Ethyl 4-[2-(2-methyl-3-furoyl)hydrazino]-4-oxo-2-butenoate can be compared with other similar compounds, such as:

    Ethyl 4-[2-(2-furoyl)hydrazino]-4-oxo-2-butenoate: Lacks the methyl group on the furoyl moiety, which may affect its reactivity and binding properties.

    Ethyl 4-[2-(2-methyl-3-thienyl)hydrazino]-4-oxo-2-butenoate: Contains a thienyl group instead of a furoyl group, leading to different electronic and steric effects.

    Ethyl 4-[2-(2-methyl-3-pyrrolyl)hydrazino]-4-oxo-2-butenoate: Features a pyrrolyl group, which can alter its chemical behavior and interactions.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

ethyl (E)-4-[2-(2-methylfuran-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate

InChI

InChI=1S/C12H14N2O5/c1-3-18-11(16)5-4-10(15)13-14-12(17)9-6-7-19-8(9)2/h4-7H,3H2,1-2H3,(H,13,15)(H,14,17)/b5-4+

InChI Key

CSKDHAFZGFNHQH-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(OC=C1)C

Canonical SMILES

CCOC(=O)C=CC(=O)NNC(=O)C1=C(OC=C1)C

Origin of Product

United States

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